REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH2:10][CH3:11].[C:12](Cl)(Cl)=[S:13]>C1(C)C=CC=CC=1>[C:6]([C:5]1[CH:8]=[CH:9][C:2]([N:1]=[C:12]=[S:13])=[C:3]([CH2:10][CH3:11])[CH:4]=1)#[N:7]
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Name
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|
Quantity
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75 g
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Type
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reactant
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Smiles
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NC1=C(C=C(C#N)C=C1)CC
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Name
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|
Quantity
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43 mL
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Type
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reactant
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Smiles
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C(=S)(Cl)Cl
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Name
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Quantity
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1 L
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Within 5 min. a viscous slurry formed
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Duration
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5 min
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated to the reflux temp
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated at the reflux temp
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Type
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CONCENTRATION
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Details
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The resulting mixture was concentrated under reduced pressure
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Type
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ADDITION
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Details
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the residue was treated with CH2Cl2 (600 mL)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Reaction Time |
5 h |
Name
|
|
Type
|
product
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Smiles
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C(#N)C1=CC(=C(C=C1)N=C=S)CC
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Name
|
|
Type
|
product
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Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 98 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |